BenchChemオンラインストアへようこそ!

15(S)-Hpepe

Platelet biology Eicosanoid metabolism Cardiovascular pharmacology

15(S)-HpEPE (15(S)-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid) is an enzymatically produced monohydroperoxy polyunsaturated fatty acid formed from the ω-3 fatty acid eicosapentaenoic acid (EPA) via 15-lipoxygenase (15-LO). With a molecular formula of C₂₀H₃₀O₄ and a formula weight of 334.5, this compound is supplied as a solution in ethanol at ≥98% purity and requires storage at -80°C for long-term stability (≥2 years).

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 125992-60-1
Cat. No. B158711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Hpepe
CAS125992-60-1
Synonyms15S-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
InChIInChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1
InChIKeyFPMFSFWYWZLDKP-DBVSHIMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





15(S)-HpEPE (CAS 125992-60-1) Specification Guide: EPA-Derived 15-Lipoxygenase Hydroperoxide for Inflammation and Resolution Research


15(S)-HpEPE (15(S)-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid) is an enzymatically produced monohydroperoxy polyunsaturated fatty acid formed from the ω-3 fatty acid eicosapentaenoic acid (EPA) via 15-lipoxygenase (15-LO) [1]. With a molecular formula of C₂₀H₃₀O₄ and a formula weight of 334.5, this compound is supplied as a solution in ethanol at ≥98% purity and requires storage at -80°C for long-term stability (≥2 years) . 15(S)-HpEPE functions both as a bioactive lipid mediator—exhibiting direct COX-2 inhibitory activity—and as an obligate biosynthetic intermediate in the formation of downstream effectors including 15(S)-HEPE and the specialized pro-resolving mediator Resolvin E4 [2].

Why 15(S)-HpEPE (CAS 125992-60-1) Cannot Be Substituted with EPA, 15(S)-HETE, or Racemic 15-HEPE


Generic substitution of 15(S)-HpEPE with its precursor EPA, the structurally analogous arachidonic acid-derived 15(S)-HpETE, or the reduced racemic product (±)15-HEPE is not scientifically valid due to marked differences in potency, stereochemical configuration, and functional outcomes. Unlike EPA, 15(S)-HpEPE contains the critical hydroperoxy (-OOH) moiety at the C15 position that confers substantially greater inhibitory potency against arachidonic acid metabolism [1]. Although 15(S)-HpETE shares the 15(S)-hydroperoxy group, it derives from ω-6 arachidonic acid rather than ω-3 EPA, resulting in distinct downstream metabolic fates and receptor interactions that preclude functional equivalence [2]. Furthermore, (±)15-HEPE represents a racemic mixture of reduced 15(R)- and 15(S)-HEPE enantiomers that lacks the hydroperoxy functional group essential for the differential inhibitory activity observed with 15(S)-HpEPE relative to its reduced counterpart [3]. The evidence below quantifies these differences to inform compound selection.

15(S)-HpEPE (CAS 125992-60-1) Quantitative Differentiation Evidence: Potency, Stereochemistry, and Pathway Specificity


15(S)-HpEPE vs. EPA: ~10-Fold Greater Potency in Inhibiting Arachidonic Acid Metabolism

15-HPEPE exhibits substantially greater inhibitory potency against arachidonic acid (AA) metabolism in rabbit platelets compared to its precursor EPA. At the lowest overlapping concentration (20 μM), 15-HPEPE achieves substantially higher percent inhibition across all three measured metabolites than EPA [1]. Extrapolating from the data, achieving 31.1% inhibition of 12-HETE required 100 μM EPA but only approximately 3 μM 15-HPEPE, indicating an approximate 30-fold potency difference; for TXB₂, 20 μM EPA produced 18.9% inhibition while 2 μM 15-HPEPE yielded 16.7% inhibition, reflecting roughly 10-fold greater potency on a molar basis [1].

Platelet biology Eicosanoid metabolism Cardiovascular pharmacology

15(S)-HpEPE Directly Inhibits IL-1β-Induced COX-2 Expression in Human Endothelial Cells

15(S)-HpEPE at concentrations of 0.01, 0.3, and 1 μM inhibits IL-1β-induced increases in COX-2 levels in human pulmonary microvascular endothelial cells (HPMECs) [1]. This demonstrates direct anti-inflammatory activity at sub-micromolar to low micromolar concentrations in a human primary cell system. In contrast, the reduced metabolite 15(S)-HEPE and the racemic (±)15-HEPE lack the hydroperoxy group present in 15(S)-HpEPE [2].

Inflammation COX-2 inhibition Vascular biology

Stereochemical Specificity: 15(S)-HpEPE vs. 15(R)-HpEPE in Resolvin Biosynthesis Pathways

The S-configuration at the C15 position of 15(S)-HpEPE is biosynthetically specified: 15(S)-HpEPE is produced from EPA by 15-lipoxygenase (15-LO) and serves as the obligate intermediate for the endogenous biosynthesis of Resolvin E4 (RvE4) via subsequent 5-LO action . In contrast, the 15(R)-HpEPE epimer is generated by aspirin-acetylated COX-2 and leads to the distinct 'aspirin-triggered' 15-epi-lipoxin A₅ pathway [1].

Specialized pro-resolving mediators Stereochemistry Resolvin biosynthesis

Functional Group Requirement: Hydroperoxy (-OOH) vs. Hydroxy (-OH) for Arachidonic Acid Metabolism Inhibition

The hydroperoxy adduct form of 15-HPEPE is required for its enhanced inhibitory activity. Tsunomori et al. demonstrated that 15-hydroxy-5,8,11,13,15-eicosapentaenoic acid (the reduced form) and experiments utilizing hydroxyl radical scavengers (dimethyl sulfoxide and mannitol) revealed that 15-HPEPE exerts its inhibitory effect on arachidonic acid metabolism specifically in the form of the hydroperoxy adduct [1].

Redox biology Lipid peroxides Enzyme inhibition

Validated Research Applications for 15(S)-HpEPE (CAS 125992-60-1) Based on Quantitative Evidence


Platelet Biology and Cardiovascular Pharmacology: Arachidonic Acid Metabolism Inhibition Studies

15(S)-HpEPE is the appropriate compound for ex vivo platelet studies requiring potent inhibition of the cyclooxygenase and 12-lipoxygenase pathways. The compound inhibits 12-HETE formation by 16.0-82.9% (2-8 μM), TXB₂ formation by 16.7-57.2%, and HHT formation by 4.6-52.0%, with approximately 10-fold greater molar potency than EPA [1]. This makes 15(S)-HpEPE essential for investigating the anti-thrombotic mechanisms of EPA-derived lipid mediators where precursor EPA would require supraphysiological concentrations to achieve comparable effects.

Endothelial Inflammation: COX-2 Regulation in Human Vascular Models

For investigations of vascular inflammation and COX-2 regulation, 15(S)-HpEPE provides direct inhibitory activity at sub-micromolar to low micromolar concentrations (0.01-1 μM) in human pulmonary microvascular endothelial cells [1]. This application scenario is supported by quantitative evidence showing inhibition of IL-1β-induced COX-2 increases in HPMECs, establishing 15(S)-HpEPE as a tool compound for studying ω-3 fatty acid-derived lipid mediators in endothelial inflammatory signaling.

Specialized Pro-Resolving Mediator (SPM) Biosynthesis: Resolvin E4 Precursor Studies

15(S)-HpEPE is the obligate biosynthetic intermediate for Resolvin E4 (RvE4) production via the 15-LO/5-LO pathway in human M2 macrophages and polymorphonuclear neutrophils [1]. The S-stereochemistry at C15 is essential for this endogenous pathway; use of the R-epimer would instead model aspirin-triggered resolution pathways . This makes 15(S)-HpEPE the required starting material for studies of endogenous RvE4 biosynthesis, enzymatic reconstitution assays, and investigations of normoxic versus hypoxic regulation of SPM production.

Comparative Eicosanoid Pharmacology: EPA-Derived vs. Arachidonic Acid-Derived Mediators

15(S)-HpEPE enables direct comparison between ω-3 EPA-derived and ω-6 arachidonic acid-derived hydroperoxide signaling. While 12-HPEPE and 12-HPETE exhibit comparable potency in inhibiting human platelet aggregation (with 12-hydroperoxy derivatives being most potent among 5-, 12-, and 15-hydroperoxy isomers), 15(S)-HpEPE represents the 15-lipoxygenase-derived branch of ω-3 metabolism [1]. This compound class comparison is essential for dissecting the divergent biological effects of ω-3 versus ω-6 lipid mediators in inflammation, thrombosis, and resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(S)-Hpepe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.